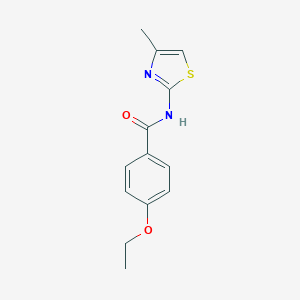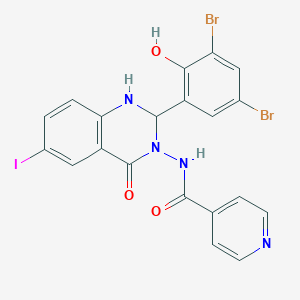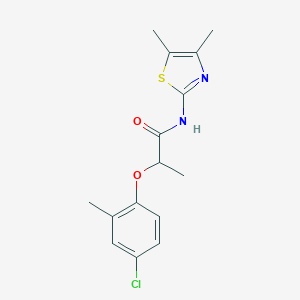![molecular formula C17H17FN2O4S B331499 isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B331499.png)
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by carbamoylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
- Indole derivatives : These compounds share some structural similarities and biological activities.
Uniqueness
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of functional groups and the thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17FN2O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
propan-2-yl 4-carbamoyl-5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H17FN2O4S/c1-8(2)24-17(23)13-9(3)12(14(19)21)16(25-13)20-15(22)10-4-6-11(18)7-5-10/h4-8H,1-3H3,(H2,19,21)(H,20,22) |
InChI Key |
DJRXAWVNAXWOKL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC(C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Bromo-2-({3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B331417.png)
![4-{3-[(4-bromobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331418.png)

![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331421.png)
![11-(4-butoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331424.png)
![5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B331425.png)

![2-[(4-Methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B331429.png)
![2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B331430.png)
![methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331431.png)


![(4Z)-2-(4-fluorophenyl)-4-[(4-hydroxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B331435.png)
![Propyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331437.png)
